

Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Boc-4-(4-bromobutyl)piperidine

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Introduction

1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 4-bromobutyl chain.^[1] The Boc group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the terminal bromide. This reagent is primarily utilized as an alkylating agent to introduce the N-Boc-piperidinebutyl moiety onto various scaffolds, enabling the exploration of chemical space and the optimization of lead compounds. The subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine, providing a handle for further diversification.

The piperidine motif is prized for its ability to introduce a three-dimensional character into otherwise flat molecules, which can enhance binding to protein targets.^[1] This application note details the use of **1-Boc-4-(4-bromobutyl)piperidine** in the synthesis of key therapeutic agents, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors and Sigma-1 (σ 1) receptor ligands.

Application 1: Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks.^{[2][3]} In cancers with mutations in

BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.[3][4] Many potent PARP inhibitors feature a piperidine ring to occupy a specific pocket in the enzyme's active site.

The 4-(piperidin-4-yl)butyl group can be introduced by alkylating a phenolic core, a common feature in PARP inhibitor pharmacophores, with **1-Boc-4-(4-bromobutyl)piperidine**.

Representative Experimental Protocol: Alkylation of a Phenolic Precursor

This protocol describes a representative synthesis of a PARP-1 inhibitor intermediate via O-alkylation.

- **Reaction Setup:** To a solution of a suitable phenolic precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.0 eq) as a base.
- **Addition of Alkylating Agent:** Add **1-Boc-4-(4-bromobutyl)piperidine** (1.2 eq) to the mixture.
- **Reaction Conditions:** Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
- **Boc Deprotection:** Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to yield the final piperidine-containing compound as a hydrochloride salt.

Representative Data

The following table summarizes representative yields and biological activity for piperidine-containing PARP-1 inhibitors synthesized through similar alkylation strategies.[2]

Compound ID	Reaction Yield (%)	PARP-1 IC ₅₀ (nM)	Antiproliferative IC ₅₀ (μM, MDA-MB-436 cells)
6a	Not Reported	8.33	8.56 ± 1.07
15d	Not Reported	12.02	6.99 ± 2.62

Application 2: Synthesis of Sigma-1 (σ₁) Receptor Ligands

The Sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5][6] Consequently, σ₁ receptor modulators are of significant therapeutic interest. The piperidine scaffold is a privileged motif in the design of potent and selective σ₁ ligands, often forming a key part of the pharmacophore that interacts with the receptor binding pocket.[7]

1-Boc-4-(4-bromobutyl)piperidine can be used to alkylate secondary amines to generate ligands containing a tertiary amine, a common structural feature for high-affinity σ₁ receptor binding.

Representative Experimental Protocol: Alkylation of a Secondary Amine

This protocol outlines a representative synthesis of a σ₁ receptor ligand via N-alkylation.

- **Reaction Setup:** Dissolve the secondary amine precursor (1.0 eq) and **1-Boc-4-(4-bromobutyl)piperidine** (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.
- **Addition of Base:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

- **Reaction Conditions:** Heat the mixture to 70-90 °C and stir for 16-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude material using silica gel chromatography.
- **Boc Deprotection:** Treat the purified intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) or 4M HCl in dioxane at room temperature for 1-3 hours. Concentrate the solution in vacuo to afford the desired final product as a salt.

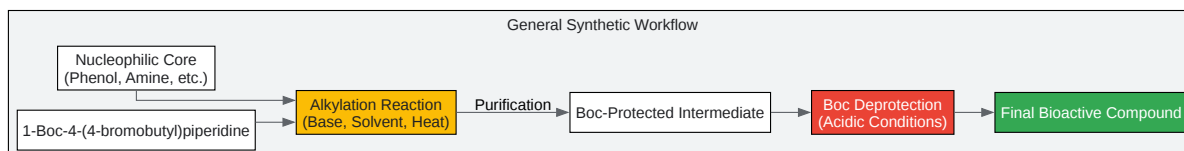
Representative Data

The table below shows representative binding affinities for piperidine-based σ_1 receptor ligands developed using similar synthetic routes.^[7]

Compound ID	S1R K _i (nM)	S2R K _i (nM)	Selectivity (S2R/S1R)
1	3.2	105	33
2	24	>1200	>50
3	8.9	230	26
Haloperidol	2.5	2.6	~1

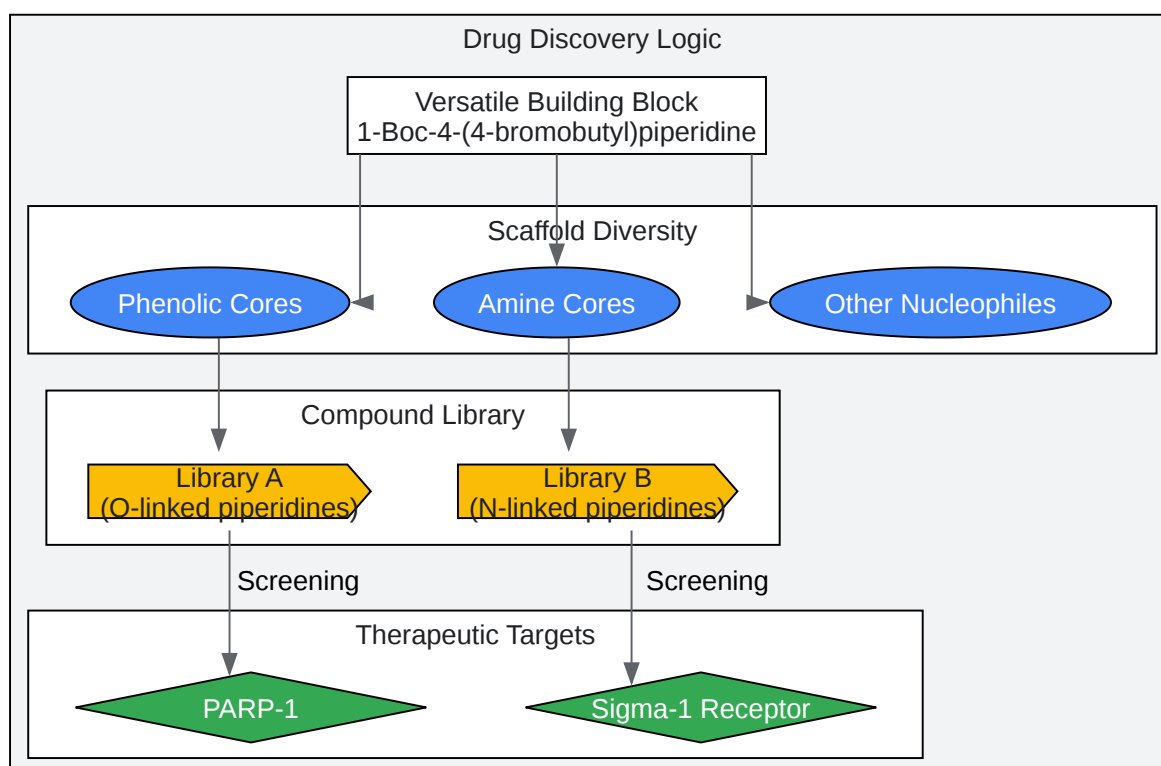
Visualizations

Experimental and Logical Workflows



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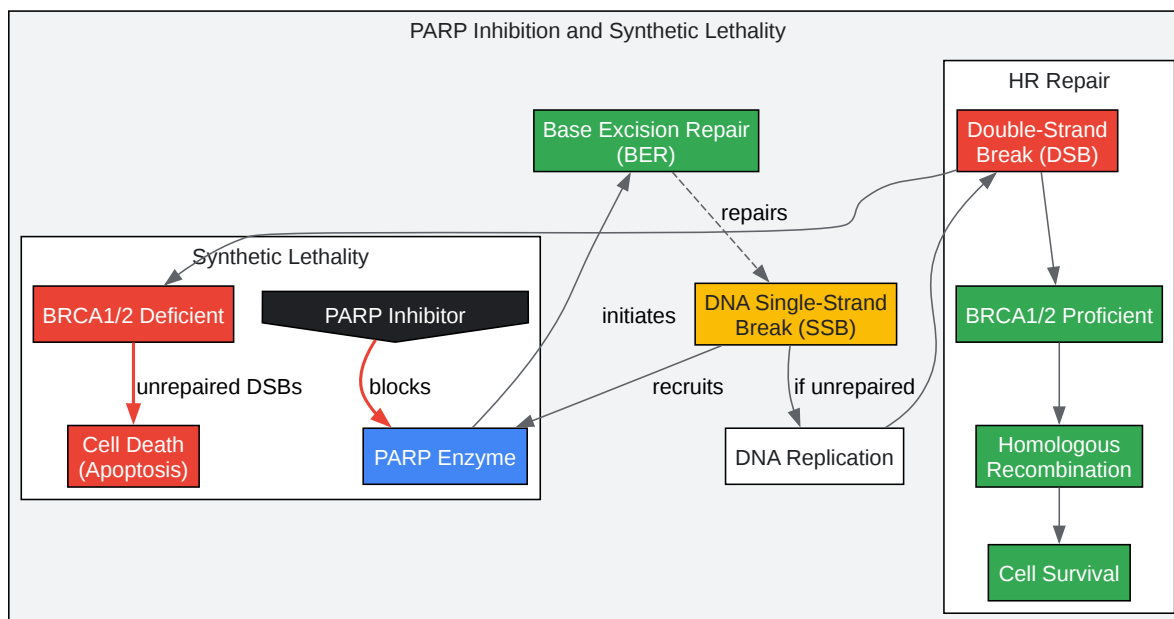
Caption: General workflow for synthesis using **1-Boc-4-(4-bromobutyl)piperidine**.



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Caption: Logic of using a building block to generate diverse compound libraries.

Signaling Pathway



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